![molecular formula C25H23ClN4O3 B2579751 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 923243-71-4](/img/no-structure.png)

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

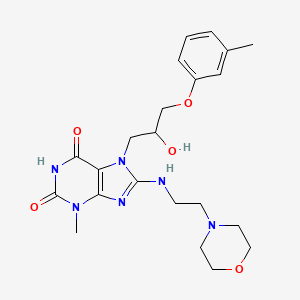

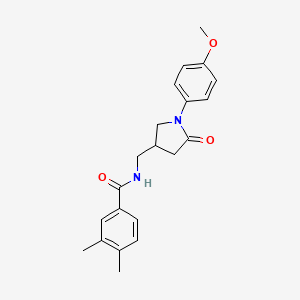

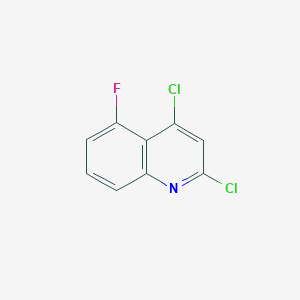

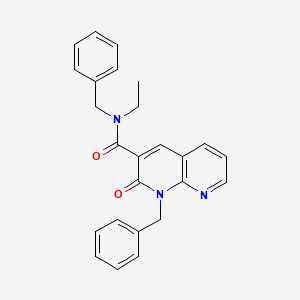

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

The pyrido[3,2-d]pyrimidin-1(2H)-yl moiety has been explored for its potential as an antitubercular agent. Compounds with this structure have shown in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). These compounds are particularly valuable in the search for new treatments due to the emergence of multi-drug-resistant strains of Mtb .

Anticancer Activity

Derivatives of pyrido[3,2-d]pyrimidin-1(2H)-yl have been investigated for their potential to inhibit CDK2/cyclin A2, a critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively. Some derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Antimicrobial Properties

The structural framework of pyrido[3,2-d]pyrimidin-1(2H)-yl compounds has also been associated with antimicrobial properties. These molecules have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The combination of anticancer and antibacterial activities in the same molecule is advantageous during cancer therapy, where the risk of bacterial infections is elevated .

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound , have been utilized as kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .

Drug-Likeness and ADMET Properties

The drug-likeness of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, is an important aspect of drug development. Compounds with the pyrido[3,2-d]pyrimidin-1(2H)-yl structure have been evaluated for these properties to predict their suitability as drug candidates .

Photosynthesis-Inhibiting Activity

Some derivatives have been studied for their ability to inhibit photosynthesis in plants. This application is relevant in the development of herbicides. The inhibition of photosynthesis can lead to the death of unwanted plants without affecting non-target organisms .

Mechanism of Action

Target of Action

They can act as inhibitors or activators of these proteins, affecting various biological processes .

Mode of Action

Many pyrimidine derivatives interact with their targets by fitting into the active site of the enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

Without specific information on “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide”, it’s difficult to say which biochemical pathways it might affect. Pyrimidine derivatives are often involved in pathways related to cell division and dna synthesis .

Pharmacokinetics

Many pyrimidine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Pyrimidine derivatives often have effects at the cellular level, such as inhibiting cell division or modulating signal transduction pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with mesityl chloride to form 4-chlorobenzyl-N-mesitylbarbituric acid. This intermediate is then cyclized with ammonium acetate to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "mesityl chloride", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with mesityl chloride in the presence of a base to form 4-chlorobenzyl-N-mesitylbarbituric acid", "Cyclization of 4-chlorobenzyl-N-mesitylbarbituric acid with ammonium acetate in the presence of a catalyst to form the pyrido[3,2-d]pyrimidine ring system", "Reaction of the resulting compound with acetic anhydride in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide" ] } | |

CAS RN |

923243-71-4 |

Product Name |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide |

Molecular Formula |

C25H23ClN4O3 |

Molecular Weight |

462.93 |

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |

InChI Key |

PMSUXHGUBRNWHK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)

![N-(benzo[d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2579688.png)

![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)